molecular formula C6H6F3N3 B14027595 3,5,6-Trifluorobenzene-1,2,4-triamine

3,5,6-Trifluorobenzene-1,2,4-triamine

Cat. No.: B14027595
M. Wt: 177.13 g/mol
InChI Key: CLFRURBCTPGGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trifluorobenzene-1,2,4-triamine is an organic compound with the molecular formula C6H5F3N3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 3, 5, and 6, and three amino groups are attached at positions 1, 2, and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trifluorobenzene-1,2,4-triamine typically involves multiple steps. One common method starts with the nitration of 1,2,4-trifluorobenzene to form 3,5,6-trifluoronitrobenzene. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro groups to amino groups, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trifluorobenzene-1,2,4-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

3,5,6-Trifluorobenzene-1,2,4-triamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5,6-Trifluorobenzene-1,2,4-triamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity by influencing its electronic properties and interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trifluorobenzene-1,2,4-triamine is unique due to the combination of fluorine and amino groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of molecules with specific reactivity and binding characteristics .

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

3,5,6-trifluorobenzene-1,2,4-triamine

InChI

InChI=1S/C6H6F3N3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10-12H2

InChI Key

CLFRURBCTPGGIM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)N)F)F)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.